(4-ALLYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE is a synthetic compound with the molecular formula C16H22N2O. It is used primarily in scientific research and has potential applications in various fields such as chemistry, biology, and medicine. The compound consists of an allylpiperazine group and an ethylphenyl group connected by a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE typically involves the reaction of 4-ethylbenzoyl chloride with 1-allylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for alcohol formation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-ALLYLPIPERAZINO)(4-PROPYLPHENYL)METHANONE: Similar structure with a propyl group instead of an ethyl group.
(4-METHYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE: Similar structure with a methyl group on the piperazine ring.
Uniqueness
(4-ALLYLPIPERAZINO)(4-ETHYLPHENYL)METHANONE is unique due to the presence of both an allyl group and an ethylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
(4-ethylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-9-17-10-12-18(13-11-17)16(19)15-7-5-14(4-2)6-8-15/h3,5-8H,1,4,9-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLVIUPOXLHLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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